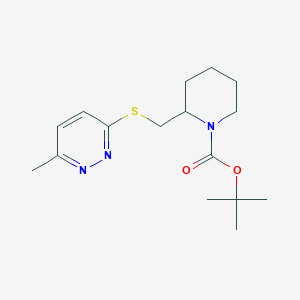
Tert-butyl (1-(pyridin-2-ylmethyl)pyrrolidin-3-yl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl (1-(pyridin-2-ylmethyl)pyrrolidin-3-yl)carbamate is a chemical compound with the molecular formula C15H23N3O2. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrrolidine ring, a pyridine ring, and a tert-butyl carbamate group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (1-(pyridin-2-ylmethyl)pyrrolidin-3-yl)carbamate typically involves the reaction of pyrrolidine derivatives with tert-butyl chloroformate and pyridine derivatives. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are usually carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification, such as recrystallization or chromatography, to ensure the high purity of the final product .
化学反応の分析
Types of Reactions
Tert-butyl (1-(pyridin-2-ylmethyl)pyrrolidin-3-yl)carbamate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups .
科学的研究の応用
Tert-butyl (1-(pyridin-2-ylmethyl)pyrrolidin-3-yl)carbamate has several applications in scientific research:
作用機序
The mechanism of action of tert-butyl (1-(pyridin-2-ylmethyl)pyrrolidin-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .
類似化合物との比較
Similar Compounds
Some compounds similar to tert-butyl (1-(pyridin-2-ylmethyl)pyrrolidin-3-yl)carbamate include:
- Tert-butyl ®-(1-(3-methylbutanoyl)pyrrolidin-3-yl)carbamate
- Tert-butyl (pyrrolidin-3-ylmethyl)carbamate
- (S)-tert-Butyl methyl(pyrrolidin-3-yl)carbamate
Uniqueness
What sets this compound apart is its unique combination of a pyridine ring and a pyrrolidine ring, which imparts specific chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications .
特性
分子式 |
C15H23N3O2 |
|---|---|
分子量 |
277.36 g/mol |
IUPAC名 |
tert-butyl N-[1-(pyridin-2-ylmethyl)pyrrolidin-3-yl]carbamate |
InChI |
InChI=1S/C15H23N3O2/c1-15(2,3)20-14(19)17-13-7-9-18(11-13)10-12-6-4-5-8-16-12/h4-6,8,13H,7,9-11H2,1-3H3,(H,17,19) |
InChIキー |
VWNHCZMLIIXBDI-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NC1CCN(C1)CC2=CC=CC=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


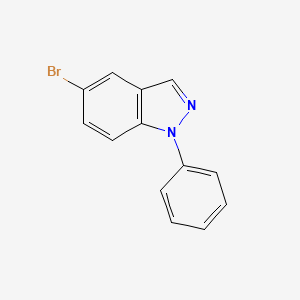

![3H-[1,2,5]Oxadiazolo[3,4-g]indole](/img/structure/B13963719.png)
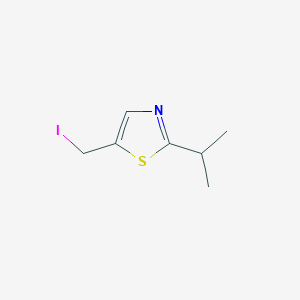
![Pentacyclo[4.2.0.0~2,5~.0~3,8~.0~4,7~]octane-1-carbonyl chloride](/img/structure/B13963724.png)
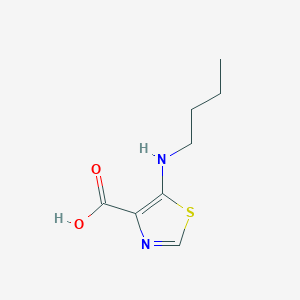
![6-(Carboxymethyl)-6-azaspiro[3.4]octane-2-carboxylic acid](/img/structure/B13963730.png)
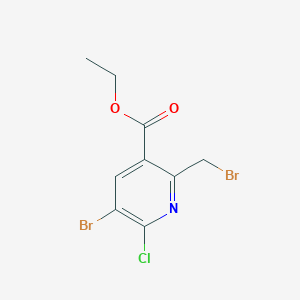
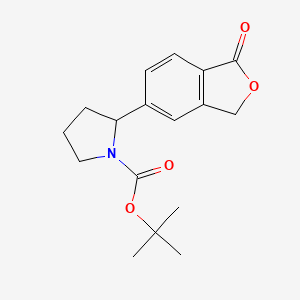
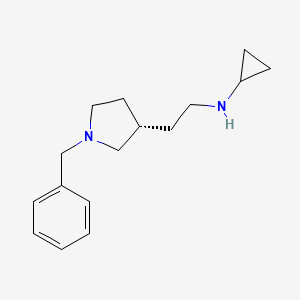
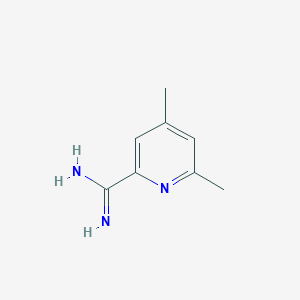
![tert-Butyl 2-oxo-1,6-diazaspiro[3.4]octane-6-carboxylate](/img/structure/B13963751.png)

